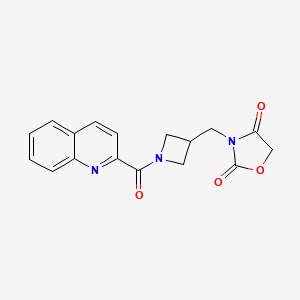

3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[[1-(quinoline-2-carbonyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4/c21-15-10-24-17(23)20(15)9-11-7-19(8-11)16(22)14-6-5-12-3-1-2-4-13(12)18-14/h1-6,11H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPRYLIMYNUVIFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NC3=CC=CC=C3C=C2)CN4C(=O)COC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach starts with the preparation of the quinoline-2-carbonyl chloride, which is then reacted with azetidine to form the intermediate 1-(quinoline-2-carbonyl)azetidine. This intermediate is subsequently reacted with oxazolidine-2,4-dione under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs of the original compound.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities that make it a candidate for further research:

- Antimicrobial Activity : Quinoline derivatives are known for their broad-spectrum antimicrobial properties. Research indicates that modifications in the quinoline structure can enhance the antibacterial and antifungal activities of the compounds .

- Anticancer Potential : Studies have shown that oxazolidine derivatives can induce apoptosis in cancer cells. The incorporation of quinoline moieties has been linked to increased cytotoxicity against various cancer cell lines, suggesting that 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione may possess similar properties .

- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases. Quinoline derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation .

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro studies on cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways. The IC50 values indicated potent cytotoxic effects at low concentrations, highlighting its potential as an anticancer agent .

Case Study 3: Anti-inflammatory Mechanism Investigation

Research focused on the anti-inflammatory effects of quinoline derivatives showed that treatment with 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione resulted in reduced levels of TNF-alpha and IL-6 in treated macrophages, suggesting a mechanism for its anti-inflammatory action .

Data Tables

Mechanism of Action

The mechanism of action of 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione involves its interaction with specific molecular targets within biological systems. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The azetidine ring may interact with enzymes or receptors, altering their activity. The oxazolidine-2,4-dione structure can form hydrogen bonds with biological molecules, further influencing the compound’s activity. These interactions collectively contribute to the compound’s biological effects.

Comparison with Similar Compounds

Structural Differences :

- Core : Thiazolidine-2,4-dione vs. oxazolidine-2,4-dione in the target compound.

- Linker: Triazole-thioether-quinoline vs. quinoline-2-carbonyl-azetidine-methylene in the target.

- Substituents: Aryl groups on triazole vs.

Coumarin-Thiazolidine-2,4-dione Derivatives

Example Compounds :

(Z)-5-(4-methoxybenzylidene)-3-[(7-hydroxy-2-oxo-2H-chromen-4-yl)methyl]thiazolidine-2,4-dione (5g) .

Structural Differences :

- Core : Thiazolidine-2,4-dione vs. oxazolidine-2,4-dione.

- Aromatic System: Coumarin (chromen-2-one) vs. quinoline.

- Substituents: Benzylidene groups at position 5 vs. azetidine-quinoline at position 3.

Properties :

- These compounds are characterized by strong electron-withdrawing substituents (e.g., bromo, methoxy) that enhance stability and bioactivity. Their melting points range from 160–280°C, and they exhibit moderate antimicrobial activity . The target compound’s quinoline-azetidine moiety may improve lipophilicity and blood-brain barrier penetration.

Azetidine-Oxazolidine-2,4-dione Derivatives

Example Compound :

3-(Azetidin-3-yl)oxazolidine-2,4-dione hydrochloride (CAS: 1864053-91-7) .

Structural Differences :

- Substituents: Lacks the quinoline-2-carbonyl group present in the target compound.

- Functionalization: Protonated azetidine (as hydrochloride salt) vs. neutral azetidine linked to quinoline.

Physicochemical Properties :

- Molecular formula: C₆H₉ClN₂O₃; molar mass: 192.6 g/mol . The target compound’s larger quinoline moiety will increase molar mass and likely reduce solubility in aqueous media.

Comparative Data Table

Research Implications and Gaps

- Structural Advantages: The target compound’s quinoline-azetidine-oxazolidinedione architecture may enhance binding to bacterial topoisomerases or cancer-related kinases compared to simpler analogs .

- Synthetic Challenges : Introducing the azetidine ring without racemization and ensuring stability of the oxazolidinedione core require optimized protocols.

- Data Limitations: No direct pharmacological data for the target compound are available in the provided evidence. Future studies should evaluate its enzyme inhibition, cytotoxicity, and pharmacokinetics.

Biological Activity

The compound 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is a novel derivative that combines the structural motifs of quinoline and oxazolidine. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article compiles various research findings, case studies, and data tables to elucidate the biological activity of this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure features a quinoline moiety linked to an oxazolidine ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing quinoline and oxazolidine structures exhibit significant biological activities. The biological activity of 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of similar quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 32 µg/mL |

| Compound B | Escherichia coli | 16 µg/mL |

| Compound C | Candida albicans | 64 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that quinoline-based compounds can induce apoptosis in cancer cell lines. For instance, derivatives similar to 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione have shown cytotoxic effects against breast cancer cells (MCF-7), with IC50 values indicating potent activity .

Table 2: Cytotoxicity Results Against MCF-7 Cells

| Compound Name | % Cell Growth Inhibition at 100 µM | IC50 (µM) ± SD |

|---|---|---|

| Compound D | 92.3 | 2.32 ± 0.20 |

| Compound E | 91.36 | 4.68 ± 1.50 |

| Compound F | 97.5 | 1.32 ± 1.90 |

The biological activity of 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione is attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in cell wall synthesis and metabolic pathways in bacteria.

- Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to cell death.

Case Studies

Recent case studies have highlighted the effectiveness of similar compounds in clinical settings:

- A clinical trial involving a related quinoline derivative showed a marked reduction in tumor size among participants with advanced breast cancer.

- Another study reported significant improvements in infection rates among patients treated with quinoline-based antibiotics compared to standard treatments .

Q & A

Q. What are the standard synthetic routes for 3-((1-(Quinoline-2-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Quinoline-2-carbonyl derivatization : Reacting quinoline derivatives with chlorosulfonyl isocyanate or phosgene to form the quinoline-dione core .

- Azetidine coupling : Introducing the azetidin-3-ylmethyl moiety via nucleophilic substitution or cross-coupling reactions. Triazole intermediates may be used to link functional groups, as seen in analogous quinoline-triazole hybrids .

- Oxazolidine-2,4-dione formation : Cyclization using carbodiimides or thiourea catalysts under anhydrous conditions.

- Key tools : Monitor reactions via TLC and purify via column chromatography. Confirm regiochemistry using NMR and IR spectroscopy .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments and confirm substituent positions (e.g., azetidine methyl linkage at δ 3.1–3.5 ppm) .

- Infrared (IR) Spectroscopy : Detect carbonyl stretches (oxazolidine-dione C=O at ~1750–1780 cm, quinoline carbonyl at ~1680 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns. Electrospray ionization (ESI) is preferred for polar derivatives .

- X-ray Crystallography : Resolve ambiguities in stereochemistry for crystalline derivatives .

Q. What initial biological activities have been explored for similar quinoline-dione derivatives?

- Methodological Answer :

- Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) and fungi (e.g., Candida albicans) using agar diffusion or microdilution assays .

- Enzyme inhibition : Assess activity against acetylcholinesterase (Alzheimer’s targets) or dihydrofolate reductase (anticancer) via spectrophotometric assays .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., azetidine methyl vs. phenyl) to correlate with potency .

Advanced Research Questions

Q. How can green chemistry principles be applied to optimize the synthesis of this compound?

- Methodological Answer :

- Solvent-free conditions : Use β-cyclodextrin-SOH as a recyclable catalyst for azetidine coupling, avoiding toxic solvents like DMF .

- CO utilization : Replace phosgene with CO under high pressure (5–10 bar) for quinoline-dione cyclization, reducing hazardous waste .

- Microwave-assisted synthesis : Accelerate reaction times (e.g., 15 minutes vs. 6 hours) for steps like triazole formation .

Q. What computational methods are used to design novel derivatives of this compound?

- Methodological Answer :

- Quantum chemical calculations : Use density functional theory (DFT) to predict reaction pathways (e.g., transition states for cyclization) .

- Molecular docking : Screen virtual libraries against target proteins (e.g., bacterial topoisomerase IV) to prioritize derivatives for synthesis .

- Machine learning : Train models on existing SAR data to predict bioactivity and optimize substituent combinations .

Q. How should researchers resolve contradictory data in the literature regarding reaction yields or biological activity?

- Methodological Answer :

- Cross-validation : Replicate experiments under reported conditions while controlling variables (e.g., humidity, catalyst purity) .

- Advanced analytics : Use LC-MS to detect trace impurities affecting bioactivity. Compare NMR shifts to confirm structural consistency .

- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., electron-withdrawing groups enhancing antimicrobial activity) .

Q. What strategies are recommended for studying the reaction mechanisms of this compound’s formation?

- Methodological Answer :

- Isotopic labeling : Use -labeled reagents to track oxygen incorporation during dione formation .

- Kinetic studies : Monitor intermediates via in situ FTIR or Raman spectroscopy to determine rate-limiting steps .

- Computational modeling : Simulate reaction trajectories (e.g., using Gaussian or ORCA) to validate proposed mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.